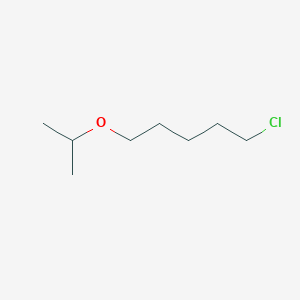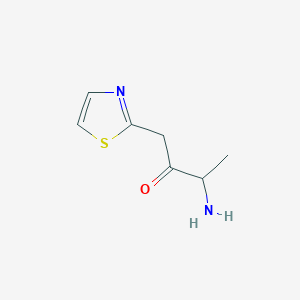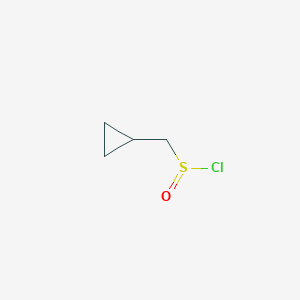
Cyclopropylmethanesulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethanesulfinyl chloride is an organosulfur compound with the molecular formula C₄H₇ClOS It is a derivative of methanesulfonyl chloride, featuring a cyclopropyl group attached to the methanesulfinyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropylmethanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanethiol with sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction typically proceeds as follows:
[ \text{Cyclopropylmethanethiol} + \text{Sulfuryl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and improved safety. The use of continuous flow reactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylmethanesulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylmethanesulfonic acid.
Reduction: Reduction reactions can convert it to cyclopropylmethanesulfinate.
Substitution: It readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions with nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), and thiols (RSH) are typically carried out in the presence of a base such as pyridine.
Major Products
Oxidation: Cyclopropylmethanesulfonic acid.
Reduction: Cyclopropylmethanesulfinate.
Substitution: Cyclopropylmethanesulfonamides, cyclopropylmethanesulfonates, and cyclopropylmethanesulfonothioates.
Aplicaciones Científicas De Investigación
Cyclopropylmethanesulfinyl chloride has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of cyclopropylmethanesulfinyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with amino groups in proteins, leading to the formation of sulfonamide linkages .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler analog with the formula CH₃SO₂Cl, used in similar reactions but lacks the cyclopropyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a tolyl group, commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
Cyclopropylmethanesulfinyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for introducing the cyclopropylmethanesulfonyl moiety into target molecules, potentially leading to compounds with unique biological and chemical properties .
Propiedades
Fórmula molecular |
C4H7ClOS |
|---|---|
Peso molecular |
138.62 g/mol |
Nombre IUPAC |
cyclopropylmethanesulfinyl chloride |
InChI |
InChI=1S/C4H7ClOS/c5-7(6)3-4-1-2-4/h4H,1-3H2 |
Clave InChI |
NBFNMGSIVUAWRA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CS(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


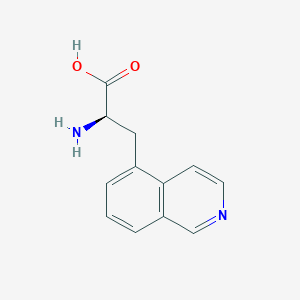
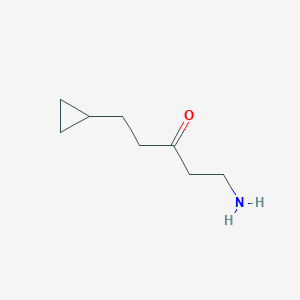
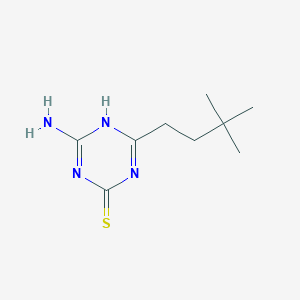


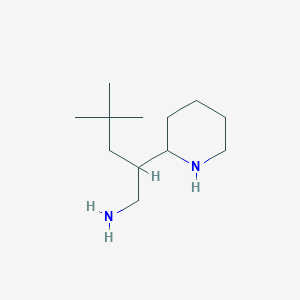
methanol](/img/structure/B13155783.png)
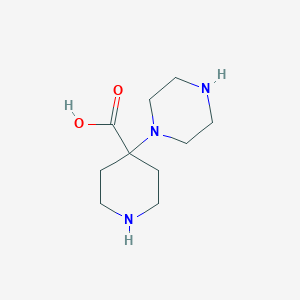
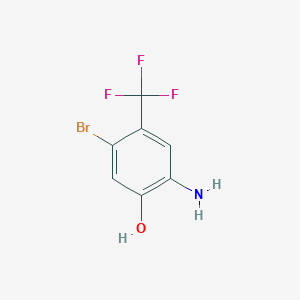
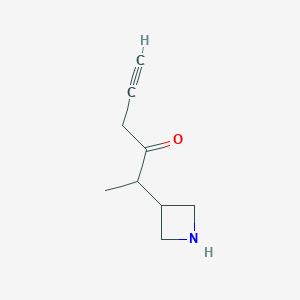

![1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
